Cas no 438-22-2 (5α-Androstane)

5α-Androstane structure
5α-Androstane structure
Product Name:5α-Androstane
CAS No:438-22-2
Molecular Formula:C19H32
Molecular Weight:260.45738
MDL:MFCD00067600
CID:329712
PubChem ID:94144

5α-Androstane Properties

Names and Identifiers

    • Androstane, (5a)-
    • (5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
    • 5-A-ANDROSTANE
    • 5-alpha Androstane
    • 5-alpha-Androstane
    • 5-alpha-Androstane Solution
    • 5α(H)-Androstane
    • 5-α−Androstane solution
    • ANDROSTANE, 5A-(RG)
    • 5a-androstane
    • 5alpha-Androstane
    • 5α(H)-Androstane100µg
    • Aetioallocholan
    • Aetioallocholane
    • Androstane
    • Etioallocholane
    • 5a-Androstane (6CI,7CI,8CI)
    • 5a,14a-Androstane
    • 5a-Androstan
    • NSC 49000
    • 5.alpha.-Androstan
    • 5alpha,14alpha-Androstane
    • KT649U81FE
    • Androstane, (5.alpha.)-
    • 5.alpha.,14.alpha.-Androstane
    • CHEBI:28859
    • NSC49000
    • EINECS 207-116-2
    • 438-22-2
    • UNII-KT649U81FE
    • NS00031366
    • ANDROSTANE [MI]
    • 5alpha-Androstane 100 microg/mL in Acetonitrile
    • PD159692
    • 5.alpha.-Androstane
    • Androstane, (5alpha)-
    • 5 alpha -Androstane
    • 5?-ANDROSTANE
    • LMST02020056
    • NSC-49000
    • Q23928166
    • (3aS,3bS,5aR,9aS,9bS,11aS)-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthrene
    • MFCD00067600
    • DTXSID2036532
    • (5alpha)Androstane
    • C01554
    • MDL: MFCD00067600
    • InChIKey: QZLYKIGBANMMBK-UHFFFAOYSA-N
    • Inchi: 1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1
    • SMILES: CC12CCC3C(CCC4C3(C)CCCC4)C1CCC2

Computed Properties

  • Exact Mass: 260.25000
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 260.25
  • Heavy Atom Count: 19
  • Complexity: 359
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 7.6
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • LogP: 5.80930
  • PSA: 0.00000
  • Refractive Index: 1.508
  • Boiling Point: 336°Cat760mmHg
  • Melting Point: 50-50.5°
  • Flash Point: 145.9°C
  • Color/Form: 2000 μg/mL in dichloromethane
  • Color/Form: Foliar crystals.
  • Solubility: Soluble in ethanol \ ether \ acetone \ methanol \ chloroform and petroleum ether
  • Specific Rotation: D16 +2° (c = 1.2 in chloroform)
  • Density: 0.95

5α-Androstane Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00DF88-5mg
5-ALPHA-ANDROSTANE
438-22-2 ≥99%
5mg
$350.00 2024-05-02
A2B Chem LLC
AG25464-5mg
5-ALPHA-ANDROSTANE
438-22-2 ≥99%
5mg
$394.00 2024-04-20
Cooke Chemical
S6082249-1mL
5-α?Androstanesolution , 2000 μg/mLindichloromethane
438-22-2 certifiedreferencematerial
1ml
RMB 486.53 2023-09-07
TRC
A637938-50mg
5α-Androstane
438-22-2
50mg
$ 152.00 2023-04-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A923817-1ml
5alpha-Androstane
438-22-2 2000\xa0μg/mL in dichloromethane
1ml
¥480.60 2022-09-29
SHENG KE LU SI SHENG WU JI SHU
sc-239083A-10 mg
5α-Androstane,
438-22-2
10mg
¥226.00 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
48168
5α-Androstane
438-22-2 2000μg/mL in dichloromethane, certified reference material
1ML
¥565.73 2022-02-22

5α-Androstane Suppliers

Anpel
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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5α-Androstane Related Literature

  • J. E. Bridgeman,P. C. Cherry,A. S. Clegg,J. M. Evans,Ewart R. H. Jones,A. Kasal,V. Kumar,G. D. Meakins,Y. Morisawa,E. E. Richards,P. D. Woodgate J. Chem. Soc. C 1970 250
  • 2. Bromo-, chloro-, and amino-derivatives of 5α-androstane and 5α-oestrane
    David B. Cowell,Alan K. Davis,David W. Mathieson,Paul D. Nicklin J. Chem. Soc. Perkin Trans. 1 1974 1505
  • 3. Microbiological hydroxylation of steroids. Part IV. The pattern of dihydroxylation of mono-oxygenated 5α-androstanes with cultures of the fungus Calonectria decora
    A. M. Bell,P. C. Cherry,I. M. Clark,W. A. Denny,Ewart R. H. Jones,G. D. Meakins,P. D. Woodgate J. Chem. Soc. Perkin Trans. 1 1972 2081
  • 4. Microbiological hydroxylation. Part 23. Hydroxylations of fluoro-5α-androstanones by the fungi Calonectria decora, Rhizopus nigricans, and Aspergillus ochraceus
    T. Geoffrey C. Bird,Peter M. Fredericks,Ewart R. H. Jones,G. Denis Meakins J. Chem. Soc. Perkin Trans. 1 1980 750
  • 5. Steroid amines. Part IV. 3,17-Diaminoandrostane derivatives
    M. Davis,E. W. Parnell,J. Rosenbaum J. Chem. Soc. C 1967 1045
  • 6. Microbiological hydroxylation of steroids. Part IV. The pattern of dihydroxylation of mono-oxygenated 5α-androstanes with cultures of the fungus Calonectria decora
    A. M. Bell,P. C. Cherry,I. M. Clark,W. A. Denny,Ewart R. H. Jones,G. D. Meakins,P. D. Woodgate J. Chem. Soc. Perkin Trans. 1 1972 2081
  • 7. Microbiological hydroxylation of steroids. Part VIII. The pattern of monohydroxylation of diketones and keto-alcohols derived from 5α-androstane with cultures of the fungus, Rhizopus nigricans
    Virginia E. M. Chambers,William A. Denny,John M. Evans,Ewart R. H. Jones,Alexander Kasal,G. Denis Meakins,John Pragnell J. Chem. Soc. Perkin Trans. 1 1973 1500
  • 8. Microbiological hydroxylation of steroids. Part V. The pattern of hydroxylation of dioxygenated 5α-androstanes with cultures of the fungus Calonectria decora
    A. M. Bell,W. A. Denny,Ewart R. H. Jones,G. D. Meakins,W. E. Müller J. Chem. Soc. Perkin Trans. 1 1972 2759
  • 9. Microbiological hydroxylation of steroids. Part VI. Hydroxylation of simple mono- and di-oxygenated 5α-androstanes and of 3-oxoestranes with the fungus Aspergillus ochraceus
    A. M. Bell,J. W. Browne,W. A. Denny,Ewart R. H. Jones,A. Kasal,G. D. Meakins J. Chem. Soc. Perkin Trans. 1 1972 2930
  • 10. Microbiological hydroxylation of steroids. Part IX. Hydroxylation of diketones and keto-alcohols derived from 5α-androstane with the fungi Rhizopus arrhizus and Rhizopus circinnans. Steroidal 18- and 19-proton magnetic resonance signals
    Alan M. Bell,Ian M. Clark,William A. Denny,Ewart R. H. Jones,G. Denis Meakins,Wilhelm E. Müller,Eva E. Richards J. Chem. Soc. Perkin Trans. 1 1973 2131
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